molecular formula C20H24FN3O4 B185943 1-Cyclopropyl-8-ethoxy-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 182868-72-0

1-Cyclopropyl-8-ethoxy-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B185943
M. Wt: 389.4 g/mol
InChI Key: OWEQWFYVHJAGCR-UHFFFAOYSA-N
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Description

1-Cyclopropyl-8-ethoxy-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C20H24FN3O4 and its molecular weight is 389.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclopropyl-8-ethoxy-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropyl-8-ethoxy-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Applications

The research conducted in the field of antioxidants has identified ethoxyquin and its analogues, which share structural similarities with the fluoroquinolone class, for their efficacy in protecting polyunsaturated fatty acids in fish meal against oxidation, thus preventing spontaneous combustion. Notably, only one analogue, hydroquin, matched ethoxyquin in both efficacy and cost-effectiveness for use in fish meal preservation. This indicates the potential of structurally related compounds in antioxidant applications, contributing significantly to the stabilization of fish meal products (A. J. de Koning, 2002).

Biologically Active Compounds

The review on carboxylic acids, including their structural variants, highlights the significant biological activities of these compounds, such as antioxidant, antimicrobial, and cytotoxic effects. The study emphasizes the impact of structural differences on these activities, suggesting the potential of specific carboxylic acid configurations, possibly including fluoroquinolones, in various therapeutic applications (B. Godlewska-Żyłkiewicz et al., 2020).

Synthetic Methodologies for Antibacterial Agents

Fluoroquinolones, including compounds with structural similarities to the subject compound, have been extensively studied for their antibacterial properties. These compounds, evolving from nalidixic acid derivatives, have demonstrated broad-spectrum efficacy against a range of bacterial pathogens. The review on synthetic methodologies for fluoroquinolones underscores the ongoing research efforts to develop more potent antibacterial agents, highlighting the importance of fluoroquinolones in addressing bacterial resistance and infection control (Adilson D. da Silva et al., 2003).

properties

IUPAC Name

1-cyclopropyl-8-ethoxy-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O4/c1-3-28-19-16-13(8-15(21)17(19)23-7-6-22-11(2)9-23)18(25)14(20(26)27)10-24(16)12-4-5-12/h8,10-12,22H,3-7,9H2,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEQWFYVHJAGCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC(=C1N3CCNC(C3)C)F)C(=O)C(=CN2C4CC4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60939640
Record name 1-Cyclopropyl-8-ethoxy-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-8-ethoxy-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

CAS RN

182868-72-0
Record name 3-Quinolinecarboxylic acid, 1-cyclopropyl-8-ethoxy-6-fluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182868720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclopropyl-8-ethoxy-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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